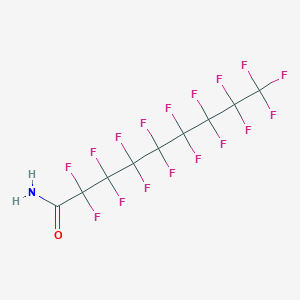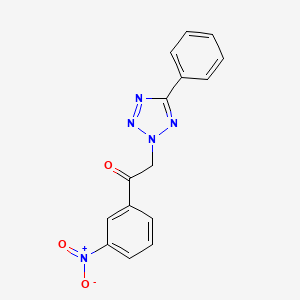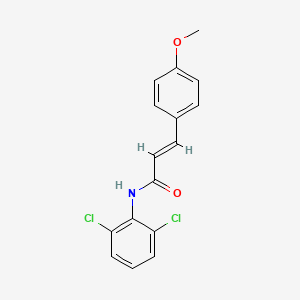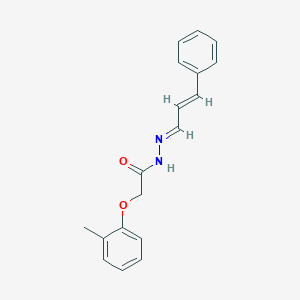![molecular formula C14H13N5O4 B11692540 N-ethyl-3-nitro-N-[(3-nitrophenyl)diazenyl]aniline](/img/structure/B11692540.png)
N-ethyl-3-nitro-N-[(3-nitrophenyl)diazenyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-3-nitro-N-[(3-nitrophenyl)diazenyl]aniline is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes nitro groups and diazenyl linkages, making it a subject of interest for researchers in chemistry, biology, and industrial applications.
準備方法
The synthesis of N-ethyl-3-nitro-N-[(3-nitrophenyl)diazenyl]aniline typically involves multiple steps, starting with the nitration of aniline derivatives. The process includes:
Nitration: Aniline derivatives are nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups.
Diazotization: The nitrated aniline is then diazotized using sodium nitrite and hydrochloric acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is coupled with N-ethyl aniline under controlled conditions to form the final product.
Industrial production methods often involve optimizing these steps to increase yield and purity, using catalysts and specific reaction conditions to ensure efficient synthesis.
化学反応の分析
N-ethyl-3-nitro-N-[(3-nitrophenyl)diazenyl]aniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Substitution: The diazenyl group can participate in substitution reactions, where different substituents can be introduced.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
N-ethyl-3-nitro-N-[(3-nitrophenyl)diazenyl]aniline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes and pigments, as well as in the development of new materials with specific properties.
作用機序
The mechanism of action of N-ethyl-3-nitro-N-[(3-nitrophenyl)diazenyl]aniline involves its interaction with molecular targets in biological systems. The nitro groups and diazenyl linkages play a crucial role in its reactivity and interaction with enzymes and other proteins. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components, affecting various biochemical pathways.
類似化合物との比較
N-ethyl-3-nitro-N-[(3-nitrophenyl)diazenyl]aniline can be compared with other similar compounds such as:
3’-Nitro-4-dimethylaminoazobenzene: This compound has similar structural features but differs in the substituents attached to the aromatic rings.
N,N-dimethyl-4-[(3-nitrophenyl)azo]aniline: Another compound with similar diazenyl and nitro groups but different alkyl substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C14H13N5O4 |
|---|---|
分子量 |
315.28 g/mol |
IUPAC名 |
N-ethyl-3-nitro-N-[(3-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C14H13N5O4/c1-2-17(12-6-4-8-14(10-12)19(22)23)16-15-11-5-3-7-13(9-11)18(20)21/h3-10H,2H2,1H3 |
InChIキー |
HTOABIVQTINXDJ-UHFFFAOYSA-N |
正規SMILES |
CCN(C1=CC(=CC=C1)[N+](=O)[O-])N=NC2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{(Z)-[2-(benzyloxy)-5-bromophenyl]methylidene}acetohydrazide](/img/structure/B11692461.png)

![2-Chloro-N-[2-(4-chloro-2-nitro-phenylamino)-ethyl]-4,5-difluoro-benzamide](/img/structure/B11692465.png)
![(4Z)-4-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692479.png)
![2-methyl-N'-[(E)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide](/img/structure/B11692481.png)
![2-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11692486.png)

![ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11692506.png)
![(2Z,5Z)-5-(3-bromo-4-hydroxy-5-iodobenzylidene)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11692508.png)

![N-(4-fluorobenzyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11692525.png)
![2-iodo-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide](/img/structure/B11692527.png)

